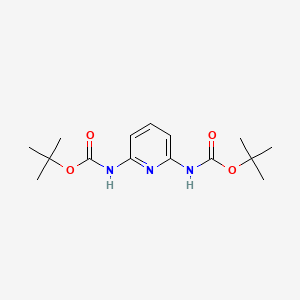2,6-Di-(boc-amino)pyridine
CAS No.: 852617-12-0
Cat. No.: VC5011740
Molecular Formula: C15H23N3O4
Molecular Weight: 309.366
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 852617-12-0 |
|---|---|
| Molecular Formula | C15H23N3O4 |
| Molecular Weight | 309.366 |
| IUPAC Name | tert-butyl N-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]carbamate |
| Standard InChI | InChI=1S/C15H23N3O4/c1-14(2,3)21-12(19)17-10-8-7-9-11(16-10)18-13(20)22-15(4,5)6/h7-9H,1-6H3,(H2,16,17,18,19,20) |
| Standard InChI Key | QVPCQNKHMFGPLW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=NC(=CC=C1)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
2,6-Di-(boc-amino)pyridine features two tert-butoxycarbonyl (Boc) groups attached to the nitrogen atoms of 2,6-diaminopyridine. The Boc groups confer steric protection to the amine functionalities, preventing undesired reactions during synthetic sequences. The compound’s IUPAC name, tert-butyl N-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]carbamate, reflects its structural complexity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₃N₃O₄ |
| Molecular Weight | 309.366 g/mol |
| CAS Number | 852617-12-0 |
| IUPAC Name | tert-butyl N-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]carbamate |
| SMILES | CC(C)(C)OC(=O)NC1=NC(=CC=C1)NC(=O)OC(C)(C)C |
| Solubility | Not fully characterized |
The Boc groups enhance the compound’s solubility in organic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF), though aqueous solubility remains limited. Spectroscopic data, including ¹H- and ¹³C-NMR, confirm the presence of Boc-protected amines, with characteristic peaks for tert-butyl groups (~1.4 ppm) and carbonyl carbons (~155 ppm).
Synthesis and Manufacturing
The synthesis of 2,6-Di-(boc-amino)pyridine involves sequential Boc protection of 2,6-diaminopyridine. A typical procedure employs di-tert-butyl dicarbonate (Boc₂O) as the Boc source, with a base such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) to deprotonate the amine groups. The reaction proceeds in anhydrous DCM at room temperature, achieving near-quantitative yields under optimized conditions.
Table 2: Representative Synthesis Conditions
| Parameter | Condition |
|---|---|
| Starting Material | 2,6-Diaminopyridine |
| Boc Source | Boc₂O (2.2 equiv) |
| Base | Et₃N (2.5 equiv) |
| Solvent | Anhydrous DCM |
| Temperature | 25°C |
| Reaction Time | 12–24 hours |
| Yield | >90% |
Industrial-scale production utilizes continuous flow reactors to maintain precise stoichiometric control, minimizing side reactions like over-Boc protection or solvent hydrolysis. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%), as verified by HPLC analysis.
Applications in Organic Synthesis
2,6-Di-(boc-amino)pyridine serves as a versatile intermediate in pharmaceutical and agrochemical synthesis. Its primary application lies in the temporary protection of amine groups, enabling sequential functionalization of polyfunctional molecules. For example, in peptide synthesis, Boc groups shield amines during coupling reactions, preventing undesired side reactions .
Recent studies demonstrate its use in synthesizing kinase inhibitors, where the Boc-protected amines facilitate regioselective alkylation or acylation at the pyridine ring. Deprotection under acidic conditions (e.g., trifluoroacetic acid) regenerates the free amines, allowing further modifications. The compound’s stability under basic conditions also makes it suitable for Pd-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, without Boc group cleavage.
| Condition | Stability |
|---|---|
| Temperature (25°C) | Stable for >12 months |
| Humidity (60% RH) | Stable if sealed |
| Acidic Conditions (pH <3) | Rapid deprotection |
| Basic Conditions (pH >10) | Gradual hydrolysis |
Storage recommendations include airtight containers under inert gas (N₂ or Ar) at –20°C for long-term preservation. Safety protocols mandate the use of gloves and eye protection due to potential irritant effects, though acute toxicity data remain unpublished.
Recent Research and Developments
Advances in Boc chemistry have expanded the utility of 2,6-Di-(boc-amino)pyridine. A 2023 study highlighted its role in synthesizing piperidine-containing dipeptides, where Boc protection ensured high enantiomeric purity during solid-phase peptide synthesis . Another investigation leveraged its stability in microwave-assisted reactions, achieving rapid functionalization of the pyridine core without Boc cleavage.
Emerging applications include its use as a ligand in asymmetric catalysis. The Boc groups’ steric bulk influences metal coordination geometry, enhancing enantioselectivity in hydrogenation reactions. Computational studies further predict its potential in designing metal-organic frameworks (MOFs), where the pyridine moiety acts as a coordination site.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume